Methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

Catalog No.
S3074213
CAS No.
300556-63-2
M.F
C11H10O4
M. Wt
206.197
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxyla...

CAS Number

300556-63-2

Product Name

Methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

IUPAC Name

methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

Molecular Formula

C11H10O4

Molecular Weight

206.197

InChI

InChI=1S/C11H10O4/c1-6-10(11(13)14-2)8-5-7(12)3-4-9(8)15-6/h3-5,12H,1-2H3

InChI Key

QZLJYWONHJSRPM-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C=CC(=C2)O)C(=O)OC

solubility

not available

Methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is an organic compound characterized by its benzofuran structure, which includes a methoxy group and a carboxylate ester. Its chemical formula is C12H12O4C_{12}H_{12}O_4, and it is known for its potential applications in medicinal chemistry and organic synthesis. The compound features a hydroxyl group at the 5-position and a methyl group at the 2-position of the benzofuran ring, contributing to its unique chemical properties.

, including:

  • Dimethylation: This reaction involves the introduction of methyl groups into the compound using dimethyl sulfate as a methylating agent. For example, starting from 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, dimethylation yields methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate .
  • Halogenation: The compound can undergo halogenation to form derivatives such as methyl 4,6-dichloro-2-(chloromethyl)-5-methoxy-1-benzofuran-3-carboxylate through reactions with chlorine or bromine .

These reactions highlight the compound's reactivity, making it suitable for further functionalization.

The synthesis of methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate typically involves several steps:

  • Starting Material Preparation: The synthesis begins with 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid.
  • Dimethylation Reaction: The starting material is treated with potassium carbonate and excess dimethyl sulfate in acetone, followed by refluxing for an extended period (e.g., 48 hours) to yield the desired methyl ester .
  • Purification: The product is purified through techniques such as chromatography to isolate the desired methyl ester from by-products.

This method underscores the importance of controlled conditions to achieve high yields and purity.

Methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate has potential applications in:

  • Medicinal Chemistry: As a precursor for synthesizing bioactive compounds.
  • Organic Synthesis: Utilized in the development of novel materials and pharmaceuticals due to its reactive functional groups.

Its versatility in chemical transformations makes it a valuable compound in research and development settings.

Studies on the interaction of methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate with various biological targets are essential for understanding its pharmacological potential. While specific interaction studies are scarce, compounds with similar structures often interact with enzymes or receptors involved in metabolic pathways. Investigating these interactions could reveal insights into its therapeutic applications.

Several compounds share structural similarities with methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, including:

Compound NameChemical FormulaNotable Features
Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylateC12H12O4C_{12}H_{12}O_4Ethyl ester variant; similar reactivity
Methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuranC12H11BrO4C_{12}H_{11}BrO_4Brominated derivative; altered reactivity profile
Methyl 4,6-dichloro-5-methoxybenzofuranC12H8Cl4O4C_{12}H_{8}Cl_4O_4Halogenated variant; potential for different biological activity

These compounds highlight the structural diversity within this chemical class while emphasizing the unique features of methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, such as its specific substitution pattern and functional groups that influence its reactivity and potential applications.

XLogP3

2.2

Dates

Last modified: 08-18-2023

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